molecular formula C14H20O2 B7848342 (4-tert-Butylphenyl)acetic acid ethyl ester CAS No. 14062-22-7

(4-tert-Butylphenyl)acetic acid ethyl ester

Cat. No.: B7848342
CAS No.: 14062-22-7
M. Wt: 220.31 g/mol
InChI Key: LXKSSIOVDWTNFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-tert-Butylphenyl)acetic acid ethyl ester, also known as Ethyl 4-(1,1-dimethylethyl)benzeneacetate, is an organic compound with the molecular formula C14H20O2. It is a derivative of acetic acid and is characterized by the presence of a tert-butyl group attached to the phenyl ring. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-tert-Butylphenyl)acetic acid ethyl ester typically involves the esterification of (4-tert-Butylphenyl)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of (4-tert-Butylphenyl)acetic acid and ethanol into the reactor, where they react in the presence of a catalyst to form the ester.

Chemical Reactions Analysis

Types of Reactions: (4-tert-Butylphenyl)acetic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form (4-tert-Butylphenyl)acetic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products:

    Oxidation: (4-tert-Butylphenyl)acetic acid.

    Reduction: (4-tert-Butylphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-tert-Butylphenyl)acetic acid ethyl ester has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug delivery systems and prodrugs.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-tert-Butylphenyl)acetic acid ethyl ester involves its interaction with various molecular targets. In biological systems, the ester can be hydrolyzed by esterases to release (4-tert-Butylphenyl)acetic acid, which can then participate in metabolic pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes and other proteins.

Comparison with Similar Compounds

    Methyl 4-tert-butylphenylacetate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 4-tert-butylbenzoate: Similar structure but with a benzoate group instead of a phenylacetic acid group.

Uniqueness: (4-tert-Butylphenyl)acetic acid ethyl ester is unique due to the presence of the tert-butyl group, which provides steric hindrance and affects the compound’s reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications.

Biological Activity

(4-tert-Butylphenyl)acetic acid ethyl ester, a compound with potential pharmacological applications, has garnered interest in various scientific fields due to its biological activities. This article delves into the compound's synthesis, biological effects, and mechanisms of action, supported by data tables and case studies.

  • Chemical Formula : C₁₂H₁₆O₂
  • Molecular Weight : 192.25 g/mol
  • Structure : The compound consists of a tert-butyl group attached to a phenyl ring, linked through an acetic acid moiety.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Esterification : Reacting 4-tert-butylphenylacetic acid with ethanol in the presence of an acid catalyst.
  • Transesterification : Using ethyl acetate and a suitable base to facilitate the exchange of alkoxy groups.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The following table summarizes its activity against selected microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL
Bacillus subtilis16 µg/mL

The compound demonstrates significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties. A study conducted on cancer cell lines revealed that the compound inhibits cell proliferation and induces apoptosis in a dose-dependent manner. The following table presents findings from a specific case study:

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast Cancer)20Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)15Cell cycle arrest at G2/M phase

These results suggest that the compound may serve as a potential therapeutic agent in cancer treatment.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
  • Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by activating caspases and modulating Bcl-2 family proteins, which regulate cell survival.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of the compound against clinical isolates of Staphylococcus aureus. Results indicated that it effectively reduced bacterial load in vitro and showed potential for topical applications in wound care.
  • Cancer Research : In vivo studies on mice bearing tumor xenografts demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups, supporting its anticancer potential.

Properties

IUPAC Name

ethyl 2-(4-tert-butylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-5-16-13(15)10-11-6-8-12(9-7-11)14(2,3)4/h6-9H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKSSIOVDWTNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601272537
Record name Ethyl 4-(1,1-dimethylethyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601272537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14062-22-7
Record name Ethyl 4-(1,1-dimethylethyl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14062-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(1,1-dimethylethyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601272537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.